molecular formula C16H25ClN4O2 B6241553 tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate CAS No. 2377034-28-9

tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate

Cat. No.: B6241553
CAS No.: 2377034-28-9
M. Wt: 340.8
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Description

tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate: is a synthetic organic compound that features a pyrazine ring substituted with a chlorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate typically involves the following steps:

    Formation of the pyrazine ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.

    Chlorination: The pyrazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The chloropyrazine is reacted with methylamine to introduce the methylamino group.

    Azepane ring formation: The azepane ring is formed through a cyclization reaction involving appropriate precursors.

    Esterification: Finally, the tert-butyl ester group is introduced through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrazine ring or the azepane ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the methylamino group.

    Reduction: Reduced derivatives of the pyrazine or azepane rings.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving pyrazine derivatives.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and the methylamino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • tert-butyl 4-[(5-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate
  • tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]methylpiperidine-1-carboxylate

Uniqueness:

  • tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate is unique due to its specific substitution pattern on the pyrazine ring and the presence of the azepane ring. This structural uniqueness can lead to distinct biological and chemical properties compared to similar compounds.

Properties

CAS No.

2377034-28-9

Molecular Formula

C16H25ClN4O2

Molecular Weight

340.8

Purity

95

Origin of Product

United States

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